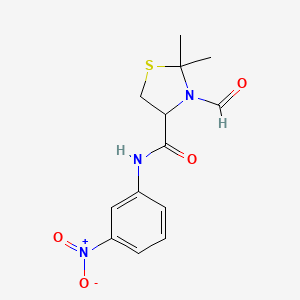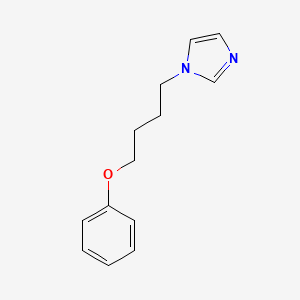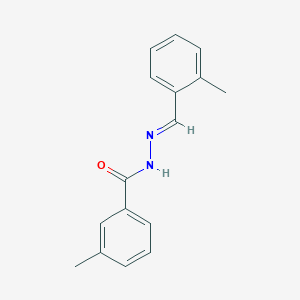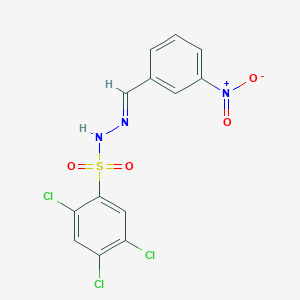
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide
Übersicht
Beschreibung
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide, also known as CBH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CBH is a hydrazide derivative of benzohydrazide that has a chlorobenzylidene group attached to the nitrogen atom. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CBH.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide is not fully understood. However, it has been suggested that 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has been shown to exhibit anti-microbial and anti-fungal activities against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide is a relatively simple compound to synthesize, and it has shown promising pharmacological properties. However, 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, the exact mechanism of action of 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide is not fully understood, which can make it challenging to design experiments to study its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide. One area of research could focus on elucidating the exact mechanism of action of 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide. This could involve studying the compound's effects on various signaling pathways and identifying the specific targets of 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide. Another area of research could focus on optimizing the synthesis of 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide to improve the yield and purity of the compound. Additionally, future research could explore the potential of 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide in combination with other drugs or therapies to enhance its pharmacological effects.
Wissenschaftliche Forschungsanwendungen
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has shown potential pharmacological properties, including anti-cancer, anti-inflammatory, anti-microbial, and anti-fungal activities. 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has been extensively studied for its anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, 3-chloro-N'-(2-chlorobenzylidene)benzohydrazide has demonstrated anti-microbial and anti-fungal activities against various pathogens.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-12-6-3-5-10(8-12)14(19)18-17-9-11-4-1-2-7-13(11)16/h1-9H,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQRTOZTYULVGC-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(2-chlorobenzylidene)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



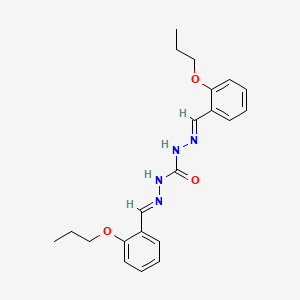

![ethyl 1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3840658.png)

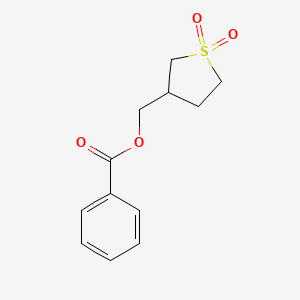
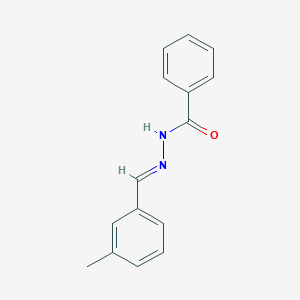
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B3840685.png)

